Methyl 3-amino-4-(3-methylphenoxy)benzoate
Description
Methyl 3-amino-4-(3-methylphenoxy)benzoate is a benzoic acid derivative featuring an amino group at the 3-position and a 3-methylphenoxy substituent at the 4-position of the aromatic ring, esterified with a methyl group. This compound belongs to a class of structurally diverse benzoate esters, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
methyl 3-amino-4-(3-methylphenoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-4-3-5-12(8-10)19-14-7-6-11(9-13(14)16)15(17)18-2/h3-9H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUASRHGLWAKLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-amino-4-(3-methylphenoxy)benzoate, also known by its CAS number 927802-60-6, is a compound of interest in pharmacological and biochemical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C15H17NO3
- Molecular Weight : 273.30 g/mol
The compound features an amino group, a methyl group, and a phenoxy group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that it may exert effects through:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cell signaling pathways, particularly those related to cancer proliferation.
- Induction of Apoptosis : The compound may trigger apoptosis in cancer cells by activating caspases, which are critical for the apoptotic pathway.
- Antimicrobial Activity : Preliminary studies suggest that it may disrupt bacterial cell membranes or interfere with essential metabolic pathways in microorganisms.
Biological Activity Overview
Case Studies and Research Findings
-
Anticancer Properties :
A study focused on compounds similar to this compound found that derivatives targeting the epidermal growth factor receptor (EGFR) exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The mechanism was linked to the inhibition of EGFR tyrosine kinase activity and subsequent activation of apoptotic pathways via caspase activation . -
Antimicrobial Activity :
Research exploring the antimicrobial properties indicated that this compound could inhibit the growth of certain bacterial strains. The compound's effectiveness was attributed to its ability to disrupt cellular integrity and metabolic functions within the bacteria.
Toxicological Profile
The safety and toxicity profile of this compound has been evaluated in various studies:
- Acute Toxicity : Studies suggest a moderate toxicity level with an LD50 value indicating potential risks at higher concentrations.
- Chronic Exposure : Long-term studies are needed to fully understand the implications of chronic exposure, particularly regarding organ-specific effects.
Comparison with Similar Compounds
Substituted Amino and Phenoxy Derivatives
Key Observations :
- Amino vs. Alkyl/Aryl Amino Groups: Substituting the phenoxy group with alkyl/aryl amino groups (e.g., methylamino, benzylamino) increases polarity or lipophilicity, influencing solubility and biological targeting .
- Phenoxy vs. Triazine Derivatives: Triazine-containing analogs (e.g., Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate) exhibit higher molecular weights (>400 Da) and melting points (~80°C), suggesting enhanced thermal stability for agrochemical use .
Ester Group Variations
Key Observations :
- Ester Chain Length: Ethyl esters (vs.
- Hydroxyl Substitution: Hydroxyl groups (e.g., Methyl 4-amino-3-hydroxybenzoate) significantly increase water solubility, favoring formulations in polar solvents .
Substituent Position and Electronic Effects
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups donate electrons, stabilizing the aromatic ring and altering reactivity in electrophilic substitutions .
Q & A
Q. Example Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | 3-methylphenol, DIPEA | -35°C | 7 h | ~90% |
| 2 | Methyl 3-aminobenzoate, DIPEA | 40°C | 24 h | ~85% |
Advanced Follow-Up : How can regioselectivity challenges during triazine substitution be addressed? Regioselectivity in triazine reactions is influenced by steric and electronic factors. Using bulky bases (e.g., DIPEA) and controlling temperature (-35°C for primary substitution, 40°C for secondary) ensures preferential substitution at the 4-position of the triazine ring . NMR monitoring (e.g., ¹H/¹³C) confirms intermediate structures .
Basic: What spectroscopic techniques are used to characterize this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming the aromatic substitution pattern. For example:
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O ester) and ~3400 cm⁻¹ (N-H stretch) validate functional groups .
Advanced Follow-Up : How can crystallographic data resolve ambiguities in NMR assignments? Single-crystal X-ray diffraction (using SHELX software ) provides definitive bond lengths/angles. For example, hydrogen bonding between NH₂ and ester carbonyls (observed in similar benzoates) can be quantified, resolving overlapping NMR signals .
Basic: What purification methods are effective for this compound?
Q. Methodological Answer :
- Column Chromatography : Silica gel with CH₂Cl₂/EtOAc gradients (1–20%) removes unreacted phenols and triazine byproducts .
- Recrystallization : Hexane/EtOAC (2:1) yields colorless solids with >95% purity (confirmed by HPLC) .
Advanced Follow-Up : How to handle persistent byproducts (e.g., di-substituted triazines)? Adjust stoichiometry (1:1 molar ratio of triazine to phenol) and use stepwise temperature control to minimize di-substitution. LC-MS can detect low-abundance byproducts for iterative optimization .
Advanced: How do hydrogen-bonding patterns influence crystallization?
Methodological Answer :
Graph-set analysis (via Etter’s rules ) reveals that NH₂ groups form intermolecular N-H···O bonds with ester carbonyls (R²₂(8) motifs). These interactions stabilize layered crystal packing, as seen in methyl 3-amino-4-methoxybenzoate analogs .
Q. Methodological Answer :
- Storage : -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .
- Decomposition Signs : Discoloration (yellowing) indicates oxidation of the amino group; TGA/DSC can quantify thermal stability .
Advanced Follow-Up : How to mitigate amino group oxidation during reactions? Use radical scavengers (e.g., BHT) in polar aprotic solvents (DMF, DMSO) and limit exposure to light/oxygen .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
